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The landscape of advanced melanoma treatment has evolved significantly, moving from

traditional chemotherapy to more targeted and immune-based approaches. Among the

immunotherapeutic strategies explored, peptide vaccines targeting tumor-associated antigens

like tyrosinase have been a subject of investigation. This guide provides a comparative analysis

of the efficacy of the tyrosinase (206-214) peptide vaccine in clinical trials for melanoma,

juxtaposed with current standard-of-care treatments.

Overview of Tyrosinase (206-214) as a Target
Tyrosinase is an enzyme crucial for melanin synthesis and is overexpressed in most melanoma

cells, making it an attractive target for immunotherapy. The tyrosinase (206-214) peptide is an

epitope designed to be presented by HLA-A24 molecules on antigen-presenting cells (APCs) to

stimulate a CD8+ T-cell response against melanoma cells.

Efficacy of Tyrosinase Peptide Vaccines in Clinical
Trials
Clinical trials investigating tyrosinase peptide vaccines have demonstrated limited efficacy

when used as a monotherapy. However, they have shown some potential when combined with

adjuvants or other immunomodulatory agents.
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One key study, a Phase II clinical trial (NCT00019383), was designed to assess the

effectiveness of several peptide vaccines in patients with recurrent or refractory metastatic

melanoma. This trial included an arm for HLA-A24 positive patients who received the

tyrosinase (206-214) peptide.[1] The peptides were emulsified in Montanide ISA-51 and

administered subcutaneously.[1] The study allowed for the combination of the peptide vaccine

with adjuvants such as interleukin-2 (IL-2) or sargramostim (GM-CSF).[1]

While detailed quantitative results for the specific tyrosinase (206-214) arm of the

NCT00019383 trial are not readily available in published literature, broader studies on

tyrosinase peptide vaccines provide some insights. For instance, a phase II trial of tyrosinase

peptides combined with GM-CSF in patients with metastatic melanoma showed limited clinical

and immunological activity.[2] In this study, of five patients who received all six vaccinations,

one had a mixed response, two had stable disease, and two had progressive disease.[2]

Another approach involved using dendritic cells pulsed with a cocktail of melanoma-associated

peptides, including a tyrosinase peptide for HLA-A24+ patients. In a phase I study of nine

metastatic melanoma patients, this strategy resulted in one complete remission, one partial

remission, one stable disease, and six progressive diseases.[3]

These findings suggest that while tyrosinase peptide vaccines can induce immune responses,

their clinical efficacy as a standalone treatment is modest.

Comparison with Current Standard-of-Care
Melanoma Therapies
The clinical landscape for advanced melanoma is now dominated by immune checkpoint

inhibitors and targeted therapies, which have demonstrated significantly higher efficacy rates

compared to early peptide vaccine trials.

Quantitative Efficacy Data Comparison
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Treatment
Class

Treatment
Mechanism
of Action

Objective
Response
Rate (ORR)

Median
Overall
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(OS)

Clinical
Trial (for
reference)

Peptide

Vaccine

Tyrosinase

Peptides +

Adjuvant

Primes CD8+

T-cells

against
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expressing

melanoma

cells.

Limited data;

mixed
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and stable
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available

data.

Phase II

trial[2]

Immune
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(Anti-PD-1)
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interaction
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treatment-
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patients.

32.7 months.
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Immune
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Inhibitor

(Anti-PD-1)
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Blocks the

PD-1

receptor on
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immune

suppression.

31%

(monotherapy

).

16.8 months
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).
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Immune

Checkpoint
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(Anti-CTLA-4)
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CTLA-4

receptor,
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cell activation
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).
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and

proliferation.

Combination

Immune

Checkpoint

Inhibitors

Nivolumab +

Ipilimumab

Dual

blockade of

PD-1 and

CTLA-4,

leading to

enhanced

anti-tumor

immune

response.

58% 72.1 months.
CheckMate-

067

Targeted

Therapy

(BRAF/MEK

Inhibitors)

Dabrafenib +

Trametinib

(for BRAF

V600

mutation)

Inhibits the

MAPK

signaling

pathway,

which is

constitutively

active in

BRAF-

mutated

melanoma.

67% 25.1 months. COMBI-d

Experimental Protocols
Tyrosinase (206-214) Peptide Vaccination (Based on
NCT00019383)

Patient Population: Patients with recurrent or refractory metastatic melanoma, HLA-A24

positive.[1]

Vaccine Formulation: Tyrosinase (206-214) peptide emulsified in Montanide ISA-51.[1]

Administration: Subcutaneous injection.[1]

Adjuvants: Administered alone or in combination with IL-2 (intravenous) or GM-CSF

(subcutaneous).[1]
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Dosing and Schedule: Specific dosing and schedule details from the final study report are

not widely published.

Signaling Pathways and Experimental Workflows
CD8+ T-Cell Activation by Peptide Vaccine
The tyrosinase (206-214) peptide vaccine aims to initiate a signaling cascade within CD8+ T-

cells, leading to their activation and differentiation into cytotoxic T lymphocytes (CTLs) that can

recognize and kill melanoma cells.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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